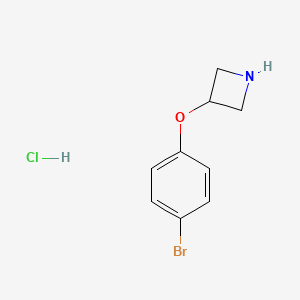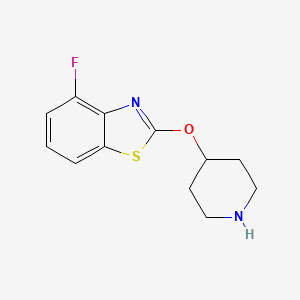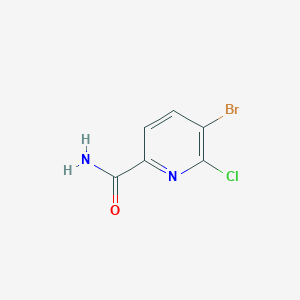
5-Bromo-6-chloropicolinamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-infective Properties and Receptor Binding
5-Bromo-6-chloropicolinamide demonstrates significant potential in anti-infective applications. A study on compounds derived from the Jamaican sponge Smenospongia aurea, including derivatives of 5-Bromo-6-chloropicolinamide, highlighted their antimalarial and antimycobacterial activity. Additionally, these compounds showed activity against the Plasmodium enzyme plasmepsin II and displayed affinity for human serotonin 5-HT(2) receptor subtypes, indicating their relevance in neurochemical research (Hu et al., 2002).
Environmental Impact Studies
Research has been conducted to understand the environmental impact of substances related to 5-Bromo-6-chloropicolinamide. For instance, a study examined the effect of bromide ion on haloacetic acid species resulting from the chlorination and chloramination of waters containing aquatic humic substances. This is relevant for understanding the environmental fate of halogenated compounds like 5-Bromo-6-chloropicolinamide (Cowman & Singer, 1996).
Electrocatalytic Synthesis
There's significant interest in the electrocatalytic synthesis of compounds related to 5-Bromo-6-chloropicolinamide. A study explored the electrosynthesis of 6-aminonicotinic acid by reducing related halides in the presence of CO2, which is a key area in the field of green chemistry and sustainable synthesis methods (Gennaro et al., 2004).
Herbicide Development
The development of herbicides is another significant application. Studies have investigated the efficacy of compounds similar to 5-Bromo-6-chloropicolinamide, such as 5-bromo-3-sec-butyl-6-methyluracil (bromacil), in controlling various plant species. This research provides insights into the potential agricultural applications of 5-Bromo-6-chloropicolinamide and related compounds (Bovey et al., 1969).
Eigenschaften
IUPAC Name |
5-bromo-6-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMURDKCOWQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropicolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



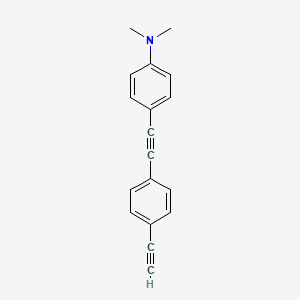
![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)
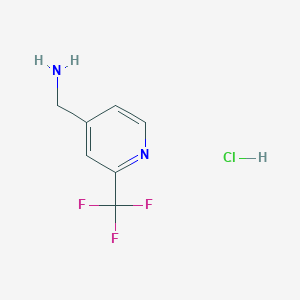
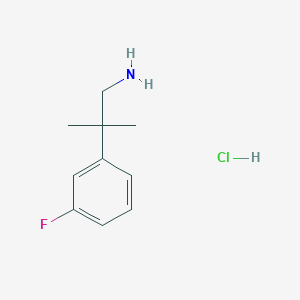
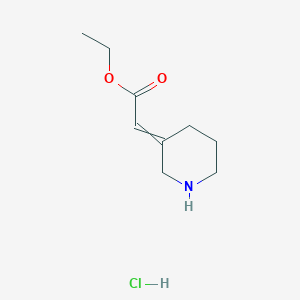
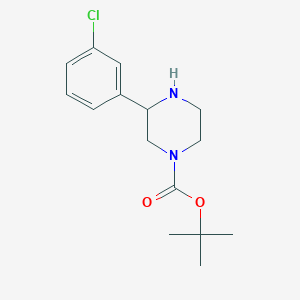
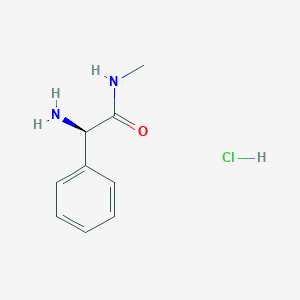
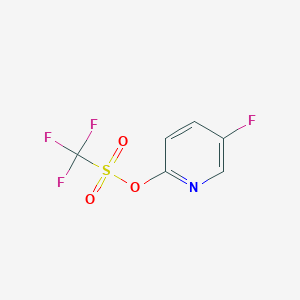
![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)
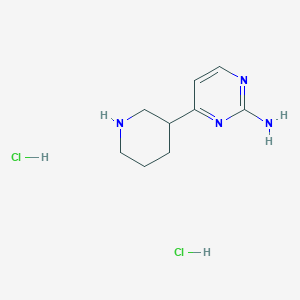
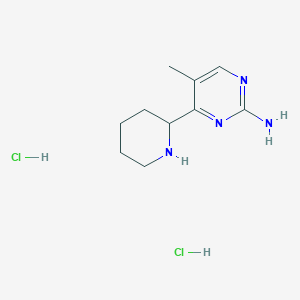
![Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1445565.png)
